molecular formula C9H18ClN B8655164 4-Piperidinobutyl chloride

4-Piperidinobutyl chloride

Cat. No.: B8655164
M. Wt: 175.70 g/mol
InChI Key: SGVDQWWOUTVAMK-UHFFFAOYSA-N
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Description

4-Piperidinobutyl chloride is a piperidine derivative characterized by a butyl chloride chain attached to the nitrogen atom of the piperidine ring. Piperidine, a six-membered heterocyclic amine, is a common structural motif in pharmaceuticals and agrochemicals due to its basicity and conformational flexibility.

Properties

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

1-(4-chlorobutyl)piperidine

InChI

InChI=1S/C9H18ClN/c10-6-2-5-9-11-7-3-1-4-8-11/h1-9H2

InChI Key

SGVDQWWOUTVAMK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCCl

Origin of Product

United States

Chemical Reactions Analysis

Alkylation Reactions

4-Piperidinobutyl chloride reacts with nucleophiles such as amines or alkoxides to form secondary or tertiary amines. For example:

  • Amine Alkylation :
    Treatment with primary amines (e.g., methylamine) in dichloromethane (DCM) and triethylamine (TEA) at 20°C yields N-alkylated piperidine derivatives. This method achieves yields up to 89% under optimized conditions .

Reaction ComponentConditionsYield
Methylamine + this compoundDCM, TEA, 20°C, 1 h89%
Benzylamine + this compoundDCM, TEA, 20°C, 4 h55%
  • Intramolecular Cyclization :
    In basic aqueous solutions, it undergoes cyclization to form bicyclic structures, such as azabicyclo[3.2.1]octane derivatives, at 0–5°C with sodium hydride as a base .

Protection and Deprotection Strategies

The piperidine nitrogen is often protected before further functionalization:

  • Boc Protection :
    Reacting with di-tert-butyl dicarbonate (Boc₂O) and TEA in DCM at 0°C forms the Boc-protected derivative, stabilizing the amine for subsequent reactions . Deprotection is achieved using 10% trifluoroacetic acid (TFA) in DCM .

Nucleophilic Substitution

The chloride group is displaced by stronger nucleophiles like thiols or carboxylates:

  • Thioether Formation :
    Reaction with thiophenol in DCM and TEA produces piperidinobutyl phenyl sulfide in 78% yield .

  • Esterification :
    Coupling with carboxylic acids (e.g., benzoic acid) using HOBt/HBTU activators yields esters, critical in peptide-mimetic synthesis .

Reductive Amination

In the presence of reducing agents like sodium cyanoborohydride, this compound reacts with aldehydes or ketones to form tertiary amines. For example:

  • Reaction with formaldehyde and ammonium chloride in methanol at 20°C produces hydroxymethylated derivatives .

Synthetic Challenges and Optimizations

  • Competing Reactivity : The piperidine nitrogen and chloride group may require sequential protection-deprotection steps to avoid side reactions .

  • Solvent Effects : Polar aprotic solvents (e.g., DCM, DMF) enhance reaction rates by stabilizing transition states .

Case Studies

  • Antibacterial Analog Synthesis : A 2021 study utilized this compound to synthesize 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-ones, showing biofilm inhibition at sub-µg/mL concentrations .

  • Scale-Up Protocols : Multi-gram syntheses achieved 85–91% purity via flash chromatography (EtOAc/hexanes) .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares 4-piperidinobutyl chloride with structurally related piperidine and pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Applications/Properties References
This compound C₉H₁₈ClN 175.70 g/mol Piperidine + butyl chloride chain Potential alkylating agent, intermediate in drug synthesis Inferred
4-Methylpiperidine hydrochloride C₆H₁₄ClN 135.64 g/mol Piperidine + methyl group Pharmaceutical building block
4-(4-Chlorobutyl)pyridine hydrochloride C₉H₁₃Cl₂N 218.12 g/mol Pyridine + chlorobutyl chain Intermediate in organic synthesis
Carbamic acid, [2-(1-naphthyl)-4-piperidinobutyl]-, ethylester C₂₂H₂₈N₂O₂·HCl 380.93 g/mol Piperidinobutyl + naphthyl + carbamate ester Bioactive molecule (e.g., CNS targets)
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine HCl C₁₂H₁₈ClN₃O 255.75 g/mol Piperidine + oxadiazole-cyclobutyl moiety Agrochemicals, drug discovery
Key Observations:

Core Ring Differences :

  • Pyridine derivatives (e.g., 4-(4-chlorobutyl)pyridine hydrochloride ) exhibit reduced basicity compared to piperidine due to aromatic nitrogen. This affects reactivity in nucleophilic substitutions.
  • Piperidine-based compounds (e.g., 4-methylpiperidine hydrochloride ) retain strong basicity, enhancing solubility in acidic environments.

Substituent Impact: Butyl Chloride vs. Ester/Naphthyl Modifications: The carbamate ester and naphthyl group in the compound from introduce steric bulk and π-π stacking capabilities, likely enhancing binding to aromatic biological targets (e.g., enzymes or receptors).

Reactivity: The chlorobutyl group in this compound serves as an alkylating agent, enabling covalent bond formation with nucleophiles (e.g., thiols or amines). This property is absent in non-chlorinated analogs like 4-methylpiperidine hydrochloride.

Functional and Application Comparisons

Pharmaceutical Intermediates :
  • 4-Methylpiperidine hydrochloride is widely used in synthesizing analgesics and antipsychotics due to its simplicity and stability.
  • This compound’s alkylating capability may make it valuable in prodrug synthesis or covalent inhibitor design, though specific studies are lacking.
Agrochemicals :
  • The oxadiazole-containing derivative demonstrates efficacy in crop protection, suggesting that this compound’s reactivity could be harnessed for pesticide development.
Thermodynamic and Solubility Properties :
  • Pyridine derivatives (e.g., ) generally exhibit lower melting points and higher volatility compared to piperidine analogs due to aromaticity.
  • Piperidinobutyl compounds (e.g., ) with extended alkyl chains show increased logP values, correlating with enhanced lipid solubility.

Q & A

Basic: How can researchers optimize the synthesis of 4-Piperidinobutyl chloride to improve yield and purity?

Methodological Answer:
Synthesis optimization often involves adjusting reaction conditions such as solvent polarity, temperature, and stoichiometry. For piperidine derivatives, nucleophilic substitution reactions (e.g., between piperidine and chlorinated alkyl chains) are common. Use polar aprotic solvents like DMF or acetonitrile to stabilize intermediates and enhance reaction rates . Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography using silica gel. For example, analogous compounds like 2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride achieved >95% purity using gradient elution (hexane/ethyl acetate) .

Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • NMR : Confirm piperidine ring substitution patterns (e.g., δ 1.4–2.8 ppm for piperidine protons) and alkyl chloride resonance (δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., m/z 193.7 for C₉H₁₇ClN). Fragmentation patterns should align with piperidine backbone cleavage .
  • FTIR : Validate C-Cl stretching vibrations (~550–750 cm⁻¹) and tertiary amine signals (~1100 cm⁻¹) .

Basic: How does pH or temperature instability affect experimental reproducibility for this compound?

Methodological Answer:
Piperidine derivatives are sensitive to hydrolysis under acidic/basic conditions. For example, 4-Piperidineacetic acid hydrochloride degrades rapidly at pH < 3 or > 10, forming piperidine and acetic acid byproducts . Store the compound at 2–8°C in anhydrous conditions, and avoid prolonged exposure to light. Pre-experiment stability assays (e.g., accelerated degradation studies at 40°C for 48 hours) can identify optimal storage protocols .

Advanced: What mechanistic insights explain contradictory reactivity data in alkylation reactions involving this compound?

Methodological Answer:
Contradictions may arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). For instance, steric hindrance in bulky piperidine derivatives favors SN1 mechanisms, leading to carbocation intermediates and potential racemization. Solvent effects (e.g., DMSO increasing nucleophilicity) and counterion interactions (e.g., chloride vs. bromide) also influence reactivity. Computational studies (DFT) on analogous compounds, like 4-(4-Methoxyphenyl)sulfonylpiperidine hydrochloride, can model transition states to predict regioselectivity .

Advanced: How can computational modeling improve the design of this compound derivatives for targeted biological activity?

Methodological Answer:
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for receptors like sigma-1 or NMDA, which interact with piperidine-based ligands . QSAR models trained on PubChem data (e.g., logP, polar surface area) can optimize pharmacokinetic properties. For example, derivatives of 4-Piperidineacetic acid hydrochloride showed enhanced blood-brain barrier penetration when logP was adjusted to 1.5–2.5 .

Advanced: What strategies resolve discrepancies in byproduct identification during this compound synthesis?

Methodological Answer:
Combine GC-MS and LC-HRMS to detect low-abundance byproducts. For example, alkylation of piperidine with 1-bromo-4-chlorobutane may produce dimeric adducts (e.g., bis-piperidinobutyl ether) due to excess base. Isotopic labeling (e.g., ¹³C-chloride) can trace reaction pathways, while DOSY NMR distinguishes oligomeric species .

Advanced: How do researchers validate the biological activity of this compound in in vitro assays?

Methodological Answer:
Standardize assays using positive controls (e.g., haloperidol for dopamine receptor antagonism). For cytotoxicity screening, use MTT assays on HEK-293 or SH-SY5Y cells with EC₅₀ calculations. Cross-validate results with structural analogs like α-Piperidinobutiophenone hydrochloride, which showed dose-dependent receptor inhibition via patch-clamp electrophysiology .

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